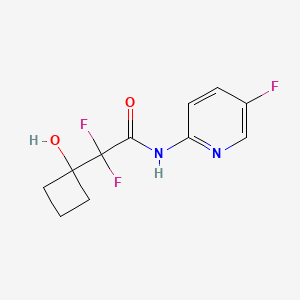
3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide is not fully understood. However, several research studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis. It has also been suggested that it may act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit potent antimicrobial activity against various strains of bacteria. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide in lab experiments is its potent antimicrobial and anti-inflammatory properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its high toxicity. Further studies are required to determine the safe dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide. One of the directions is to investigate its potential applications in the development of new drugs for the treatment of bacterial infections and inflammatory diseases. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, research on the safe dosage and administration of this compound is required to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 2-hydroxy-2-methylpropanenitrile in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with dimethyl sulfoxide and chlorosulfonic acid to yield the final product. This synthesis method has been reported in several scientific articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have reported its promising antimicrobial and anti-inflammatory properties. It has been found to exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methylpropyl)-N,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-9-5-10(13)7-11(6-9)18(16,17)14(4)8-12(2,3)15/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGIUXBMMVZIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N(C)CC(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B6637144.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2,6-dimethylbenzamide](/img/structure/B6637163.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)

